

# Technical Support Center: Improving the Efficiency of Stemonidine (Stemospironine) Synthesis

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## Compound of Interest

Compound Name: *Stemonidine*

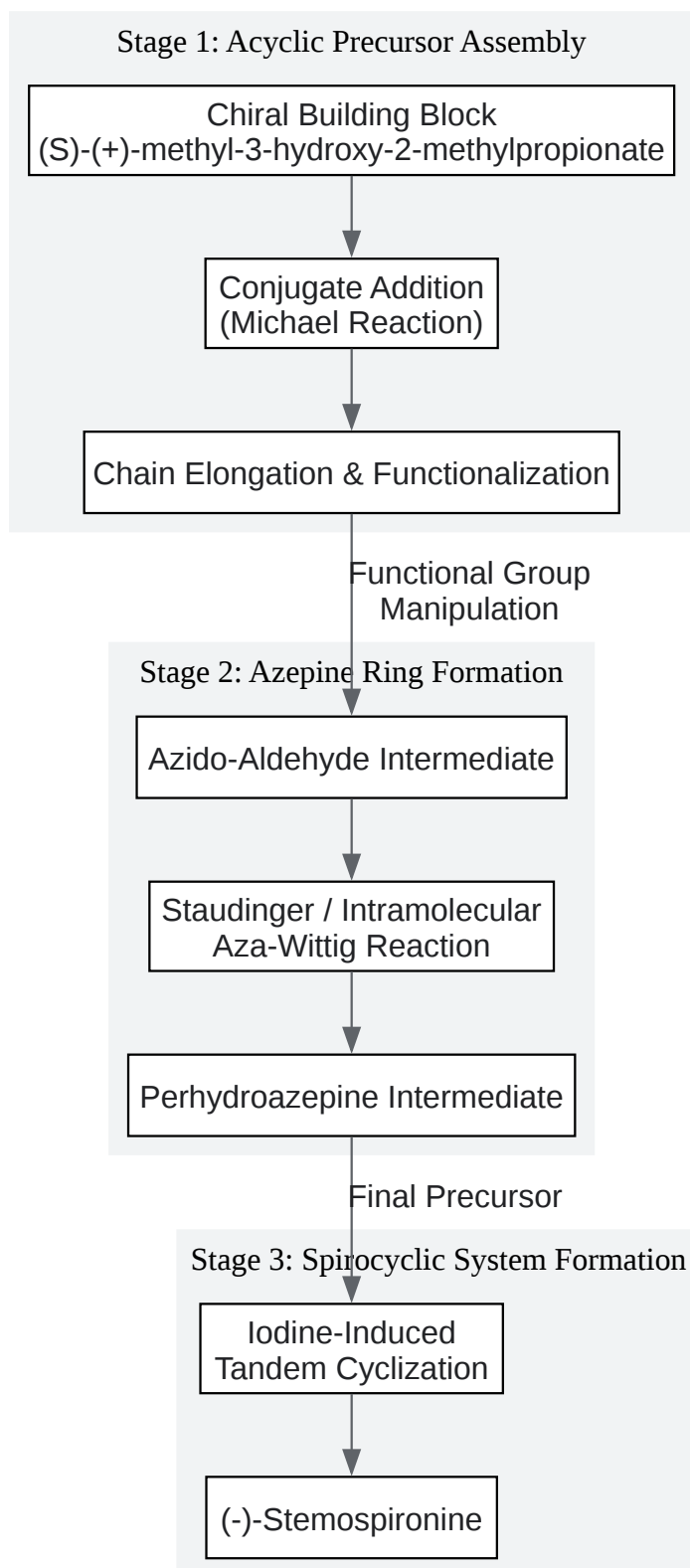
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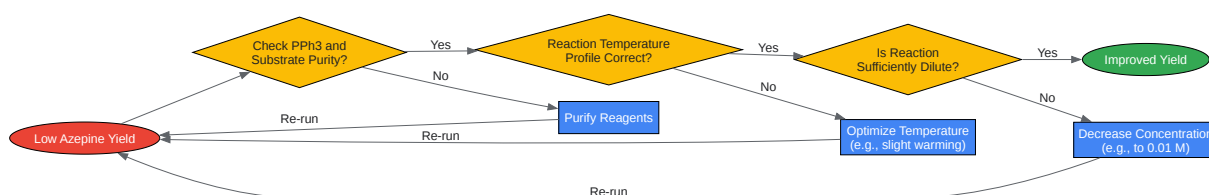
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of the *Stemona* alkaloid (-)-stemospironine. It is important to note that the natural product initially identified as **stemonidine** was later proven to have an incorrect structural assignment. The correct structure is now known as (-)-stemospironine, and this guide pertains to its synthesis. The core of this synthesis, notably the route developed by Williams et al., involves several complex transformations where efficiency can be compromised.

## Overall Synthetic Workflow

The enantioselective total synthesis of (-)-stemospironine is a multi-step process that can be broadly categorized into three main stages: assembly of the acyclic precursor, formation of the central azepine ring, and the final tandem cyclization to form the spirocyclic lactone system.





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